molecular formula C13H8ClF3S B8000612 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000612
M. Wt: 288.72 g/mol
InChI Key: UOCDJFBOMYOYKE-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H8ClF3S. This compound is characterized by the presence of chloro, fluoro, and sulfanylmethyl groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfanylmethylation reactions. One common method involves the use of 1-chloro-2-fluorobenzene as a starting material, which undergoes a nucleophilic substitution reaction with a suitable sulfanylmethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in halogen bonding, while the sulfanylmethyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical processes .

Comparison with Similar Compounds

1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-chloro-4-[(3,5-difluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-12-2-1-8(3-13(12)17)7-18-11-5-9(15)4-10(16)6-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCDJFBOMYOYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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